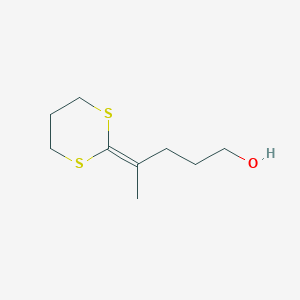
2-(2,2-Dichloroethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichloroethyl)oxolane is an organic compound with the molecular formula C6H10Cl2O. It is a cyclic ether with a dichloroethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)oxolane typically involves the reaction of oxolane with a chlorinating agent. One common method is the reaction of oxolane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorinated oxolane, which then undergoes further chlorination to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where oxolane is reacted with chlorinating agents under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dichloroethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted oxolane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydroxylated Derivatives: Formed via substitution reactions.
Oxirane Derivatives: Formed via oxidation reactions.
Ethyl-Substituted Oxolane Derivatives: Formed via reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dichloroethyl)oxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dichloroethyl)oxolane involves its interaction with nucleophiles and electrophiles. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The oxolane ring can also participate in various chemical transformations, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with the formula (CH2)4O, used as a solvent and in polymer production.
1,3-Dioxolane: A heterocyclic acetal with the formula (CH2)2O2CH2, used as a solvent and co-monomer in polyacetals.
Uniqueness
2-(2,2-Dichloroethyl)oxolane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyclic ethers like tetrahydrofuran and 1,3-dioxolane. This makes it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
110812-43-6 |
|---|---|
Molekularformel |
C6H10Cl2O |
Molekulargewicht |
169.05 g/mol |
IUPAC-Name |
2-(2,2-dichloroethyl)oxolane |
InChI |
InChI=1S/C6H10Cl2O/c7-6(8)4-5-2-1-3-9-5/h5-6H,1-4H2 |
InChI-Schlüssel |
WIBPVFBWKHJCDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




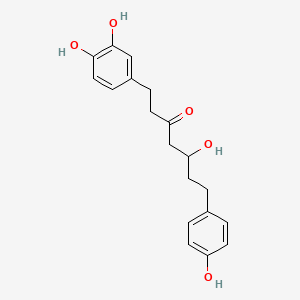
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)
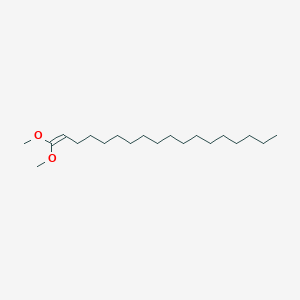

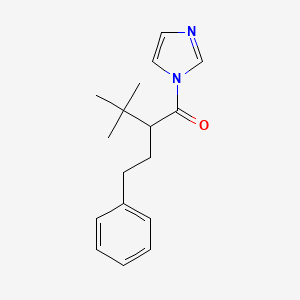
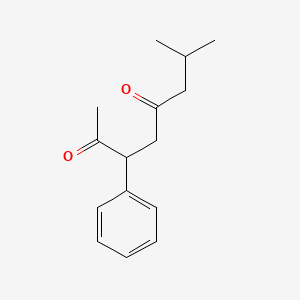
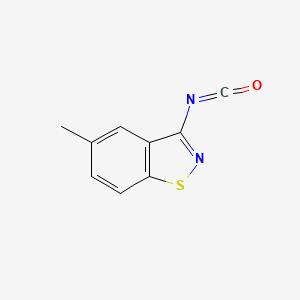
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
